1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Description
Properties
IUPAC Name |
1-cyclopropyl-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-6-7-2-1-5-11(9(7)12)8-3-4-8/h1-2,5,8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJDCTFTNZTPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC=C(C2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable pyridine derivative, followed by oxidation and nitrile formation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibit notable antimicrobial properties. Preliminary studies have demonstrated effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that modifications to the compound's structure can enhance its antimicrobial potency against gram-positive and gram-negative bacteria.
Anticancer Activity
The compound has shown promise in anticancer research. Investigations into its cytotoxic effects have revealed significant activity against several cancer cell lines:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results indicate that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and activation of caspases.
Enzyme Inhibition
1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been explored for its potential to inhibit enzymes involved in metabolic pathways relevant to disease progression. Studies suggest that it may inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that specific modifications to the thioether group significantly enhanced the antimicrobial potency against gram-positive bacteria.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents, with ongoing research aimed at elucidating the precise mechanisms involved.
Comparative Analysis with Related Compounds
To better understand the unique biological profile of 1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents affecting efficacy |
| Perampanel | Anticonvulsant | Known for its action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
Mechanism of Action
The mechanism of action of 1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
2-Oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but lacks the cyclopropyl group.
3-Cyanopyridine: Contains a nitrile group but lacks the oxo and cyclopropyl groups.
Cyclopropylpyridine: Contains a cyclopropyl group but lacks the oxo and nitrile groups
Uniqueness: 1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of dihydropyridine derivatives which are known for their diverse pharmacological properties. This article provides a comprehensive review of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : 1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Molecular Formula : C9H8N2O
- Molecular Weight : 160.18 g/mol
- CAS Number : 1267956-49-9
Biological Activity Overview
The biological activities of 1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile have been explored in various studies, revealing its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. For instance, a study demonstrated its effectiveness against various bacterial strains, suggesting that it could be developed as a new antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| S. aureus | 18 | 16 |
| P. aeruginosa | 12 | 64 |
Anticancer Activity
In vitro studies have shown that 1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can inhibit the proliferation of cancer cells. The compound was tested against several cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| A549 (Lung) | 15 |
The mechanism by which 1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act through the inhibition of specific enzymes involved in cell signaling pathways related to inflammation and cancer progression.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of the compound against clinical isolates of bacteria. The results showed promising antibacterial activity comparable to standard antibiotics . -
Anticancer Potential :
Another research effort focused on the anticancer properties of this compound. The study utilized various cancer cell lines and reported that the compound induced apoptosis in cancer cells via the mitochondrial pathway .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods to minimize inhalation exposure. Ensure proper ventilation in workspaces .
- Personal Protective Equipment (PPE) : Wear nitrile gloves (inspected for integrity before use), safety goggles compliant with EN 166 or NIOSH standards, and lab coats. Dispose of contaminated gloves immediately after use .
- Hygiene Practices : Wash hands thoroughly after handling and before breaks. Avoid skin contact; if exposure occurs, rinse with water for 15 minutes and seek medical attention .
Q. What spectroscopic and chromatographic methods are suitable for characterizing the molecular structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the cyclopropyl substituent and dihydropyridine backbone. Compare chemical shifts with analogous compounds (e.g., δ ~1.0–1.5 ppm for cyclopropyl protons) .
- Infrared (IR) Spectroscopy : Identify key functional groups: C≡N stretch (~2200–2250 cm), carbonyl (C=O) stretch (~1650–1750 cm) .
- High-Performance Liquid Chromatography (HPLC) : Optimize using a C18 column and mobile phase (e.g., acetonitrile/water) to assess purity (>95%) .
Q. How can researchers synthesize 1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with high yield?
- Methodological Answer :
- Stepwise Synthesis :
Cyclopropane Introduction : React pyridine precursors with cyclopropane derivatives via [2+1] cycloaddition under transition metal catalysis (e.g., Cu or Pd) .
Carbonitrile Formation : Use Knoevenagel condensation with malononitrile under acidic conditions (e.g., acetic acid, 80°C) .
- Yield Optimization : Monitor reaction progress via TLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of dihydropyridine derivatives?
- Methodological Answer :
- Parameter Screening : Systematically vary catalysts (e.g., Pd vs. Cu), solvents (polar aprotic vs. non-polar), and temperature. Use Design of Experiments (DoE) to identify critical factors .
- Mechanistic Studies : Perform DFT calculations to model reaction pathways and identify rate-limiting steps. Validate with kinetic experiments (e.g., in situ IR monitoring) .
- Case Study : For analogous compounds, yields improved from 50% to 85% by replacing DMF with THF and optimizing catalyst loading .
Q. What crystallographic parameters define the molecular packing and stability of this compound?
- Methodological Answer :
- X-ray Diffraction : Collect data using a Bruker APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å). Solve structures via direct methods and refine with SHELXL .
- Key Parameters (from analogous structures):
| Parameter | Value |
|---|---|
| Space Group | Monoclinic (P2/c) |
| Unit Cell (Å) | a = 8.3834, b = 7.1852, c = 23.5264 |
| β Angle | 93.203° |
| R Factor | 0.047 |
| Dihedral Angle | 85.33° (pyridine vs. benzene) |
Q. How can researchers design experiments to evaluate the pharmacological potential of this compound?
- Methodological Answer :
- In Vitro Assays :
- Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC determination .
- Enzyme Inhibition : Screen against kinases or proteases (e.g., EGFR) using fluorescence-based assays .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., cyclopropyl to ethylphenyl) and correlate with activity. For example, 1-(3-ethylphenyl) analogs showed enhanced cytotoxicity due to improved hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
